Trimethyl phosphonoacetate

Catalog No.
S583376
CAS No.
5927-18-4
M.F
C5H11O5P
M. Wt
182.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl phosphonoacetate

CAS Number

5927-18-4

Product Name

Trimethyl phosphonoacetate

IUPAC Name

methyl 2-dimethoxyphosphorylacetate

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

InChI

InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3

InChI Key

SIGOIUCRXKUEIG-UHFFFAOYSA-N

SMILES

COC(=O)CP(=O)(OC)OC

Synonyms

2-(Dimethoxyphosphinyl)acetic Acid Methyl Ester; Phosphonoacetic Acid Trimethyl Ester; (Carboxymethyl)phosphonic Acid Trimethyl Ester; Carbomethoxymethanephosphonic Acid Dimethyl Ester; Dimethyl (carbomethoxymethyl)phosphonate; Dimethyl (methoxycarbo

Canonical SMILES

COC(=O)CP(=O)(OC)OC

The exact mass of the compound Trimethyl phosphonoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84262. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyl phosphonoacetate (CAS 5927-18-4) is a highly efficient Horner-Wadsworth-Emmons (HWE) reagent used to synthesize α,β-unsaturated methyl esters from aldehydes and ketones . As a clear liquid with a boiling point of 118 °C at 0.85 mmHg and a density of 1.125 g/mL, it is a fundamental building block in both laboratory and industrial organic synthesis . From a procurement perspective, its primary value lies in its ability to directly install a methyl ester moiety with high E-selectivity, while generating a highly water-soluble dimethyl phosphate byproduct that streamlines downstream purification [1].

Substituting trimethyl phosphonoacetate with its closest analog, triethyl phosphonoacetate, is not a direct one-to-one replacement in process chemistry [1]. The most critical procurement difference is the final product: using the triethyl variant yields an ethyl ester, which requires additional, yield-reducing hydrolysis and re-esterification steps if a methyl ester is the required downstream intermediate [1]. Furthermore, the larger steric bulk of the ethoxy groups in the triethyl analog alters the transition state kinetics during oxaphosphetane formation, potentially reducing yields when reacting with sterically hindered ketones[2]. Finally, the diethyl phosphate byproduct is less hydrophilic than the dimethyl phosphate generated by trimethyl phosphonoacetate, increasing the risk of emulsions during aqueous workup [3].

Direct Methyl Ester Synthesis

Trimethyl phosphonoacetate directly converts carbonyls into α,β-unsaturated methyl esters, whereas triethyl phosphonoacetate yields ethyl esters [1]. If the synthetic route requires a methyl ester, using the trimethyl reagent eliminates the need for subsequent transesterification or saponification/re-esterification steps[2].

Evidence DimensionDownstream synthetic steps
Target Compound DataDirect formation of methyl ester (0 additional steps)
Comparator Or BaselineTriethyl phosphonoacetate (requires 1-2 additional steps for methyl ester conversion)
Quantified Difference100% reduction in transesterification steps
ConditionsStandard Horner-Wadsworth-Emmons olefination

Procuring the exact matching ester precursor directly improves overall synthetic yield and reduces process time.

Steric Hindrance and Reaction Kinetics

The rate-determining step of the HWE reaction is the formation of the oxaphosphetane intermediate, which is highly sensitive to steric repulsion[1]. Trimethyl phosphonoacetate possesses smaller methoxy substituents compared to the ethoxy groups of triethyl phosphonoacetate, reducing steric crowding at the transition state [2]. This allows for more efficient olefination of sterically hindered or unreactive ketones.

Evidence DimensionSteric bulk at the transition state
Target Compound DataDimethyl phosphonate group (methoxy substituents)
Comparator Or BaselineTriethyl phosphonoacetate (ethoxy substituents)
Quantified DifferenceReduced steric repulsion during oxaphosphetane formation
ConditionsHWE olefination of sterically hindered ketones

Drives higher conversion rates and improves E-selectivity when working with bulky or unreactive carbonyl substrates.

Aqueous Workup Efficiency and Byproduct Removal

Following the HWE reaction, the phosphonate reagent is converted into a dialkyl phosphate salt byproduct [1]. Trimethyl phosphonoacetate generates a dimethyl phosphate salt, which has a significantly lower molecular weight and higher hydrophilicity than the diethyl phosphate salt produced by triethyl phosphonoacetate[2]. This ensures rapid and complete partitioning into the aqueous phase during extraction.

Evidence DimensionByproduct aqueous solubility
Target Compound DataDimethyl phosphate salt (highly hydrophilic)
Comparator Or BaselineTriethyl phosphonoacetate (Diethyl phosphate salt, lower hydrophilicity)
Quantified DifferenceFaster phase separation and lower risk of organic layer contamination
ConditionsPost-reaction aqueous extraction

Prevents emulsion formation and trace organophosphate contamination, streamlining large-scale process chemistry.

Reagent Volatility for Excess Removal

In reactions requiring an excess of the phosphonate reagent, unreacted starting material must be removed during purification. Trimethyl phosphonoacetate has a lower molecular weight (182.11 g/mol) and is more volatile than triethyl phosphonoacetate (224.19 g/mol) . This allows for its removal via vacuum distillation at lower temperatures, protecting the newly formed alkene product from thermal degradation.

Evidence DimensionMolecular weight and volatility
Target Compound DataMW 182.11 g/mol, B.P. 118 °C at 0.85 mmHg
Comparator Or BaselineTriethyl phosphonoacetate (MW 224.19 g/mol, B.P. ~142-145 °C at 9 mmHg)
Quantified Difference~18.7% lower molecular weight, enabling milder distillation
ConditionsPost-reaction vacuum distillation

Enables milder distillation conditions, protecting thermally sensitive alkene products from degradation during purification.

Synthesis of Pharmaceutical Intermediates Requiring Methyl Esters

Direct HWE olefination to form methyl acrylates without needing transesterification, saving synthetic steps and improving overall yield [1].

Olefination of Sterically Hindered Ketones

Utilizing the lower steric bulk of the dimethyl phosphonate group to push sluggish HWE reactions to completion, where triethyl phosphonoacetate would result in poor conversion [2].

Large-Scale Process Chemistry

Benefiting from the highly water-soluble dimethyl phosphate byproduct for rapid, emulsion-free aqueous workups, reducing cycle times in pilot plant operations [3].

Microwave-Accelerated McKenna Synthesis

Used as a precursor for generating specific phosphonic acids where clean, rapid dealkylation of the methoxy groups is preferred over ethoxy groups [4].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 65 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5927-18-4

Wikipedia

Trimethyl phosphonoacetate

General Manufacturing Information

Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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